molecular formula C9H7BrO3 B13613192 1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one CAS No. 71095-26-6

1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one

Cat. No.: B13613192
CAS No.: 71095-26-6
M. Wt: 243.05 g/mol
InChI Key: GIFQNIVFKBAUFA-UHFFFAOYSA-N
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Description

1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one is a benzodioxole-substituted acetophenone derivative characterized by a bromine substituent at the 6-position of the 1,3-benzodioxole ring. Its molecular formula is C₉H₇BrO₃, with a molecular weight of 243.06 g/mol. The compound is structurally significant due to the electron-withdrawing bromine atom, which influences its reactivity and physical properties. It serves as a precursor in organic synthesis, particularly in cross-coupling reactions and heterocyclic compound formation .

Properties

CAS No.

71095-26-6

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3H,4H2,1H3

InChI Key

GIFQNIVFKBAUFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one typically involves the bromination of 1,3-dioxaindan derivatives. One common method includes the reaction of 1,3-dioxaindan-5-carboxaldehyde with bromine in the presence of a suitable solvent such as methanol . The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted dioxaindan derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the dioxaindan ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzodioxole Ring

The 1,3-benzodioxole scaffold allows for diverse functionalization. Key analogues with substituent variations include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number References
1-(1,3-Benzodioxol-5-yl)ethan-1-one None C₉H₈O₃ 164.16 Parent compound; used in chalcone synthesis 28657-75-2
1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one -NO₂ (6) C₉H₇NO₅ 209.16 High reactivity for reduction to amino derivatives 56136-84-6
1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one -NH₂ (6) C₉H₉NO₃ 179.17 Basic; precursor for bioactive molecules 28657-75-2
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanone -F₂ (2,2) C₉H₆F₂O₃ 200.14 Enhanced stability; fluorinated drug intermediate 136593-45-8

Key Observations:

  • Bromine vs. In contrast, nitro groups are easily reduced to amines, enabling access to bioactive intermediates .
  • Fluorine Substituents : The difluoro analogue exhibits increased metabolic stability and lipophilicity, advantageous in pharmaceutical applications .

Derivatives with Modified Backbones

Chalcones and Pyrazolines

The benzodioxole acetophenone core is pivotal in synthesizing chalcones and pyrazoline derivatives:

  • Chalcones: Base-catalyzed condensation of 1-(1,3-benzodioxol-5-yl)ethanone with aryl aldehydes yields chalcones (e.g., 1-(1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones), which exhibit antimicrobial and anticancer activities .
  • Pyrazolines : Microwave-assisted synthesis of pyrazolines (e.g., 5-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole) demonstrates the utility of brominated derivatives in heterocyclic chemistry .
Cathinone Analogues

Ethylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) shares the benzodioxole moiety but includes an ethylamino side chain, conferring psychoactive properties .

Biological Activity

1-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethan-1-one, with the molecular formula C₉H₈BrO₃ and a molecular weight of approximately 230.06 g/mol, is an organic compound characterized by a unique benzodioxole moiety substituted with a bromine atom and an ethanone functional group. Its distinct structure has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure features a benzodioxole ring, which is known for its role in various biological processes. The presence of the bromine atom enhances its reactivity, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC₉H₈BrO₃
Molecular Weight230.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

1. G Protein-Coupled Estrogen Receptor (GPER) Agonism
The compound acts as a selective agonist for GPER, which is implicated in various intracellular signaling pathways associated with cancer progression and cellular proliferation. This interaction suggests potential applications in cancer therapeutics and hormone-related disorders .

2. Anticancer Potential
Preliminary studies have shown that compounds similar to this compound exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest. Further investigation is needed to establish its efficacy and safety in clinical settings.

3. Neuroprotective Effects
Similar compounds have been explored for their neuroprotective effects, indicating that this compound may also possess such properties, warranting further research into its potential use in neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of the compound to evaluate their biological activity against cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting structural modifications could lead to improved therapeutic profiles .

Case Study 2: In Vivo Studies
In vivo studies demonstrated that administration of the compound resulted in significant tumor growth inhibition in animal models. The mechanism was linked to the modulation of estrogen receptor signaling pathways, highlighting its potential as a targeted therapy for estrogen-sensitive tumors .

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